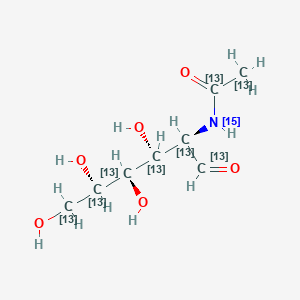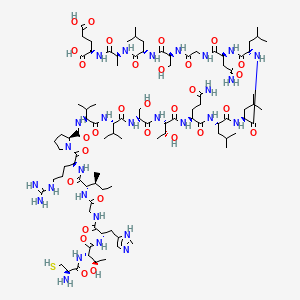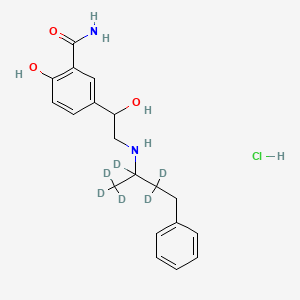
Saxagliptin Metabolite-15N,d2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saxagliptin Metabolite-15N,d2 (hydrochloride) is a labeled metabolite of Saxagliptin, which is an antidiabetic drug used to manage type 2 diabetes mellitus. This compound is specifically labeled with nitrogen-15 and deuterium, making it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Saxagliptin Metabolite-15N,d2 (hydrochloride) involves the incorporation of stable isotopes, nitrogen-15 and deuterium, into the Saxagliptin molecule. The process typically involves multiple steps, including the selective deuteration and nitrogen-15 labeling of specific positions within the molecule. The reaction conditions often require the use of deuterated reagents and nitrogen-15 labeled precursors under controlled environments to ensure the precise incorporation of these isotopes .
Industrial Production Methods
Industrial production of Saxagliptin Metabolite-15N,d2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotopically labeled compounds. The production must adhere to stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Saxagliptin Metabolite-15N,d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Saxagliptin Metabolite-15N,d2 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms, particularly in the field of drug metabolism.
Biology: Employed in the study of biological pathways and processes, especially those involving drug metabolism and pharmacokinetics.
Medicine: Utilized in the development and testing of new pharmaceuticals, particularly in understanding the metabolic pathways and effects of drugs.
Wirkmechanismus
The mechanism of action of Saxagliptin Metabolite-15N,d2 (hydrochloride) involves its role as a labeled metabolite of Saxagliptin. Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by prolonging the activity of incretin hormones. These hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells, thereby improving glycemic control in patients with type 2 diabetes mellitus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Saxagliptin: The parent compound, used as an antidiabetic drug.
Sitagliptin: Another DPP-4 inhibitor used for the management of type 2 diabetes mellitus.
Vildagliptin: A similar DPP-4 inhibitor with comparable pharmacological effects.
Uniqueness
Saxagliptin Metabolite-15N,d2 (hydrochloride) is unique due to its isotopic labeling with nitrogen-15 and deuterium. This labeling allows for precise tracking and quantitation in scientific studies, providing valuable insights into the metabolic pathways and pharmacokinetics of Saxagliptin and related compounds .
Eigenschaften
Molekularformel |
C18H26ClN3O3 |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
(1S,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14?,16?,17?,18?;/m1./s1/i2D2,19+1; |
InChI-Schlüssel |
WCCKQMJRTRWMMX-BZYXFYHOSA-N |
Isomerische SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N)[2H].Cl |
Kanonische SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)










![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)

![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
